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Abstract
Acoforestinine is a C19-diterpenoid alkaloid primarily isolated from plants of the Aconitum

genus, notably Aconitum forrestii and Aconitum handelianum. Its complex chemical structure

has been elucidated through spectroscopic methods, particularly Nuclear Magnetic Resonance

(NMR) and mass spectrometry. This document provides a comprehensive overview of the

chemical and physical properties of Acoforestinine, its isolation and semi-synthesis, and its

spectral data. While the broader class of diterpenoid alkaloids exhibits significant

pharmacological activities, specific biological studies on Acoforestinine are limited in the

current scientific literature.

Chemical Structure and Properties
Acoforestinine is characterized by a complex polycyclic structure typical of C19-diterpenoid

alkaloids. Its chemical identity has been confirmed through detailed spectroscopic analysis and

by its semi-synthesis from the related alkaloid, yunaconitine.

Chemical Structure:

Figure 1: Chemical structure of Acoforestinine.

Physicochemical Properties

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b10818098?utm_src=pdf-interest
https://www.benchchem.com/product/b10818098?utm_src=pdf-body
https://www.benchchem.com/product/b10818098?utm_src=pdf-body
https://www.benchchem.com/product/b10818098?utm_src=pdf-body
https://www.benchchem.com/product/b10818098?utm_src=pdf-body
https://www.benchchem.com/product/b10818098?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10818098?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Quantitative data on the physicochemical properties of Acoforestinine are summarized in the

table below. It is noteworthy that Acoforestinine is typically isolated as an amorphous solid,

which is why a precise melting point is not reported.

Property Value Source

Molecular Formula C35H51NO10 [1]

Molecular Weight 645.79 g/mol [Calculated]

Appearance Amorphous solid [1]

Optical Rotation [α]D +27.3° (c 0.71, EtOH) [1]

Boiling Point (Predicted) 712.0 ± 60.0 °C [2]

Density (Predicted) 1.30 g/cm³ [2]

Solubility

Soluble in chloroform,

dichloromethane, ethyl

acetate, DMSO, acetone.

Spectral Data
The structure of Acoforestinine has been primarily elucidated using NMR spectroscopy. The

13C-NMR spectral data are crucial for the identification and confirmation of its complex

structure.

Table 2: 13C-NMR Spectral Data of Acoforestinine
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Carbon No.
Chemical Shift (δ,
ppm)

Carbon No.
Chemical Shift (δ,
ppm)

1 83.2 12 28.9

2 26.2 13 74.8

3 34.8 14 82.6

4 38.9 15 38.9

5 49.0 16 82.3

6 82.3 17 61.2

7 45.7 18 79.9

8 77.8 19 58.9

9 49.0 N-CH2 49.0

10 40.8 N-CH2-CH3 13.4

11 50.1 8-O-CH2 60.1

8-O-CH2-CH3 15.6

Aromatic Moiety Anisoyl Moiety

C-1' 130.5 C-1''' 123.1

C-2' 129.5 C-2''' 131.5

C-3' 128.4 C-3''' 113.5

C-4' 165.9 C-4''' 163.2

C=O 166.3 C=O 167.1

OCH3 55.2 OCH3 52.0

Data sourced from Pelletier et al. (1987). Assignments are based on comparison with related

diterpenoid alkaloids.
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Isolation of Acoforestinine from Aconitum forrestii
Acoforestinine has been successfully isolated from the roots of Aconitum forrestii. The general

workflow for its extraction and purification is outlined below.

Powdered roots of Aconitum forrestii

Extraction with boiling 95% ethanol

Acidic extraction (2% HCl)

Basification to pH 5-6 with NH4OH

Chloroform extraction of crude alkaloid mixture

Column Chromatography (Alumina, activity III)

Elution with hexane and increasing amounts of acetone

Preparative Thin Layer Chromatography (TLC)

Isolation of Acoforestinine

Click to download full resolution via product page

Figure 2: General workflow for the isolation of Acoforestinine.

Detailed Methodology:

Extraction: Powdered roots of A. forrestii (3.2 kg) are extracted three times with boiling 95%

ethanol. The solvent is evaporated to yield a residue.

Acid-Base Extraction: The residue is subjected to an acidic extraction with 2% HCl. The

acidic extract is then made basic to a pH of 5-6 with ammonium hydroxide.
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Crude Alkaloid Extraction: The basified solution is extracted with chloroform to yield a crude

alkaloid mixture.

Column Chromatography: The crude mixture is adsorbed onto alumina and subjected to

column chromatography on alumina (activity III). Elution is performed with a gradient of

increasing acetone in hexane.

Preparative TLC: Fractions containing Acoforestinine, as monitored by TLC, are further

purified by preparative TLC on alumina plates. The specific fraction yielding Acoforestinine
is eluted, and the pure compound is obtained.

Semi-synthesis of Acoforestinine from Yunaconitine
Acoforestinine can be prepared by the solvolysis of yunaconitine in ethanol. This process

involves the replacement of the acetyl group at the C-8 position with an ethoxy group.

Yunaconitine

Heating with absolute ethanol in a sealed tube at 130-135°C for 24h

Crude product

Purification by vacuum liquid chromatography

Acoforestinine

Click to download full resolution via product page

Figure 3: Workflow for the semi-synthesis of Acoforestinine.

Detailed Methodology:
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Reaction Setup: Yunaconitine (81 mg) is dissolved in absolute ethanol (5 mL) in a sealed

tube.

Heating: The sealed tube is heated at 130-135°C for 24 hours.

Purification: The resulting crude product is purified by vacuum liquid chromatography to

afford Acoforestinine. The identity of the synthesized Acoforestinine is confirmed by

comparison of its TLC, 1H-NMR, and 13C-NMR spectra with those of the naturally isolated

sample.

Biological Activity and Signaling Pathways
The biological activities of diterpenoid alkaloids from the Aconitum genus are widely reported,

with many exhibiting potent anti-inflammatory and analgesic effects. However, specific in vitro

or in vivo studies on the biological activity of Acoforestinine are not extensively available in

the current scientific literature. Consequently, there is no information regarding its mechanism

of action or any associated signaling pathways.

The general toxicity of Aconitum alkaloids is well-documented, and it is presumed that

Acoforestinine, like other related compounds, may exhibit some level of cytotoxicity. However,

dedicated studies to quantify the cytotoxicity of Acoforestinine have not been found.

Conclusion
Acoforestinine is a well-characterized C19-diterpenoid alkaloid with a defined chemical

structure and known spectral properties. Detailed protocols for its isolation from natural sources

and its semi-synthesis are available, providing a solid foundation for obtaining this compound

for further research. A significant knowledge gap exists regarding its biological activity,

mechanism of action, and potential therapeutic applications. Future research should focus on

in-depth pharmacological studies to explore the potential of Acoforestinine as a lead

compound in drug discovery, particularly in the areas of inflammation and pain management,

while also carefully evaluating its toxicological profile.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://triggered.stanford.clockss.org/ServeContent?doi=10.3987%2Fs-1987-01-0365
https://alkaloids.alfa-chemistry.com/product/acoforestinine-cas-110011-77-3-454298.html
https://www.benchchem.com/product/b10818098#acoforestinine-chemical-structure-and-properties
https://www.benchchem.com/product/b10818098#acoforestinine-chemical-structure-and-properties
https://www.benchchem.com/product/b10818098#acoforestinine-chemical-structure-and-properties
https://www.benchchem.com/product/b10818098#acoforestinine-chemical-structure-and-properties
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b10818098?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10818098?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

